molecular formula C10H9ClO3 B2599098 3-(4-Chlorophenyl)oxetane-3-carboxylic acid CAS No. 1393534-20-7

3-(4-Chlorophenyl)oxetane-3-carboxylic acid

Cat. No. B2599098
CAS RN: 1393534-20-7
M. Wt: 212.63
InChI Key: LDADFEOPIIBFOJ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)oxetane-3-carboxylic acid is a chemical compound with the molecular formula C10H9ClO3 and a molecular weight of 212.63 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 3-(4-Chlorophenyl)oxetane-3-carboxylic acid is 1S/C10H9ClO3/c11-8-3-1-2-7(4-8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

Oxetane-carboxylic acids have been found to be intrinsically unstable, easily isomerizing into lactones under storage at room temperature or under slight heating . This could dramatically affect reaction yields and lead to negative results, especially in reactions that require heating .


Physical And Chemical Properties Analysis

3-(4-Chlorophenyl)oxetane-3-carboxylic acid is a solid at room temperature .

Scientific Research Applications

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with it include H302, H315, H317, H319, H335 , indicating that it may be harmful if swallowed, cause skin irritation, cause an allergic skin reaction, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(4-chlorophenyl)oxetane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c11-8-3-1-7(2-4-8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDADFEOPIIBFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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